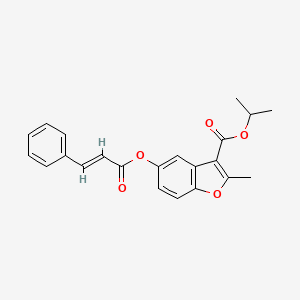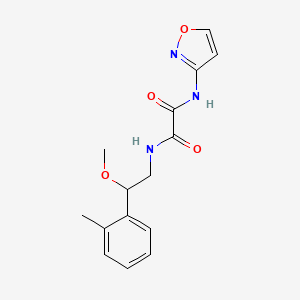![molecular formula C22H26N2O4S B2948617 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone CAS No. 919019-65-1](/img/structure/B2948617.png)
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone, also known as CPI-0610, is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases.
Aplicaciones Científicas De Investigación
Synthesis of Ellipticine Analogs
One area of research involves the synthesis of ellipticine analogs, important for their antitumor activity. A study by Oikawa et al. (1981) outlines a method for synthesizing 5-modified ellipticine analogs through a series of reactions starting from ethyl indolebutyrate. This method includes cyclization, introduction of an acetic ester unit, and subsequent transformations to achieve derivatives with potential antitumor properties (Oikawa, Tanaka, Hirasawa, & Yonemitsu, 1981).
Rhodium-Catalyzed Transformations
Another study by Miura et al. (2012) demonstrates the rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles to produce α-amino ketones. This transformation is significant for the regioselective 1,2-aminohydroxylation of terminal alkynes, showcasing the utility of sulfonyl groups in synthetic organic chemistry (Miura, Biyajima, Fujii, & Murakami, 2012).
Eco-Friendly Synthesis
Jia et al. (2021) developed an eco-friendly and regioselective synthesis of 3-(isoxazol-5-yl)indoles from β-ethyltho-β-indolyl-α, β-unsaturated ketones. This method emphasizes the importance of environmentally benign processes in the synthesis of heterocyclic compounds, potentially applicable to a wide range of substrates (Jia, Su, Yu, Du, & Mei, 2021).
Novel Fluorescent Molecular Probes
Research into fluorescent molecular probes is another area where related compounds find application. Diwu et al. (1997) prepared 2,5-diphenyloxazoles with sulfonyl groups as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, suitable for developing ultra-sensitive fluorescent probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Mecanismo De Acción
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives can affect a wide range of biochemical pathways. For example, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The results of the action of indole derivatives can be diverse due to their wide range of biological activities. Some indole derivatives have shown inhibitory activity against various viruses .
Propiedades
IUPAC Name |
N-cyclopentyl-1-(4-ethoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-2-28-19-9-7-16(8-10-19)22(25)24-14-13-17-15-20(11-12-21(17)24)29(26,27)23-18-5-3-4-6-18/h7-12,15,18,23H,2-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMFAIQVOOHZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)
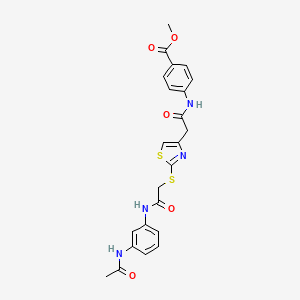
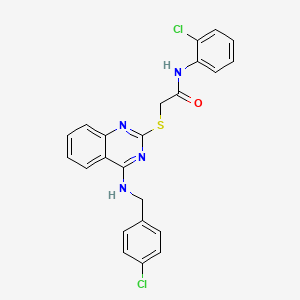
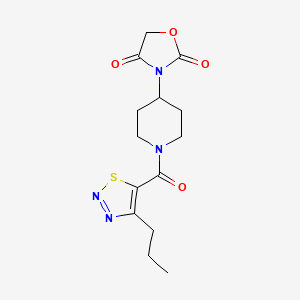
![2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948539.png)

![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2948546.png)
![2-(benzylsulfanyl)-7-(4-bromophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2948548.png)
![ethyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2948549.png)
